N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNGHZGLISBTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966887 | |
| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-84-4 | |
| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30966887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide typically involves the reaction of 5-methyl-1,2-oxazole with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole or pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide exhibits significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that it has a half-maximal cytotoxic concentration (CC50) comparable to established chemotherapeutics like cisplatin:
| Compound | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| This compound | 58.4 | ~3 |
| Cisplatin | 47.2 | <1 |
| 5-Fluorouracil | 381.2 | <1 |
The selectivity index suggests that this compound is less toxic to normal cells compared to cancer cells, indicating its potential as a safer alternative in cancer therapy .
Mechanism of Action
The proposed mechanisms for its anticancer effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells while sparing normal cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural components indicate potential efficacy against various microbial strains, making it a candidate for further investigation in the development of new antimicrobial agents .
Agricultural Applications
This compound is also explored as an intermediate in the synthesis of pesticides. It likely interacts with biological targets in pests to disrupt essential processes, leading to their elimination. The effectiveness and stability of this compound can be influenced by environmental factors such as temperature and pH .
Materials Science
In materials science, this compound is studied for its potential use in synthesizing novel materials with unique electronic and optical properties. The combination of the pyridine and oxazole rings may confer distinct characteristics valuable for advanced material applications .
Case Studies and Research Findings
Several notable studies have highlighted the significance of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of N-(5-methyl-1,2-oxazol-3-yl)pyridine derivatives against colorectal cancer cells (HT29). The findings demonstrated that these derivatives exhibited promising cytotoxicity and could serve as leads for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Research on related oxazole-pyridine compounds indicated their potential as antimicrobial agents against resistant strains of bacteria. This underscores the importance of exploring the broader pharmacological profiles of compounds within this chemical class .
Case Study 3: Pesticide Development
Investigations into the synthesis pathways for pesticides utilizing N-(5-methyl-1,2-oxazol-3-yl)pyridine derivatives have shown effective pest control mechanisms, highlighting their role in sustainable agricultural practices .
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
The following analysis compares N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide with structurally related compounds, focusing on synthesis, physicochemical properties, and functional group variations.
Structural Analogs in Pyrazole and Oxazole Families
Compound 3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide)
- Structure: Features a pyrazole core substituted with chloro, methyl, and phenyl groups, linked to a carboxamide-bound pyrazole-cyano derivative.
- Synthesis : Prepared via EDCI/HOBt-mediated coupling in DMF, yielding 68% with mp 133–135°C .
1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
- Structure : Piperidine ring substituted with a 4-fluorobenzoyl group and linked to the 5-methyloxazole via carboxamide.
- Properties: Molecular weight 331.35 g/mol, with a fluorinated aromatic system that may improve metabolic stability compared to non-fluorinated analogs .
- Key Differences : The piperidine core introduces conformational flexibility, contrasting with the rigid pyridine-oxazole framework of the target compound.
Sulfonamide and Schiff Base Derivatives
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulfonamide (L1)
- Structure : Combines a sulfonamide group, a Schiff base (imine), and the 5-methyloxazole moiety.
- Functionality : The sulfonamide and hydroxyl groups enable hydrogen bonding, making it suitable for metal coordination or enzyme inhibition .
- Key Differences : The sulfonamide linker and Schiff base add acidic protons and chelation capacity, absent in the target compound’s carboxamide-pyridine system.
N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide
- Structure : Chloropyridine-sulfonamide hybrid with diphenylmethyl and oxazole groups.
- Key Differences : The sulfonamide bridge and diphenylmethyl group introduce steric bulk, which may reduce membrane permeability compared to the target compound’s simpler architecture.
Physicochemical and Spectroscopic Comparison
*Calculated based on molecular formula C10H9N3O2.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxamide group and an oxazole moiety. This unique structure contributes to its biological activities, which are examined through various assays and studies.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of key enzymes essential for bacterial survival.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer activity against several human cancer cell lines, including:
- Lung carcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (HT29)
The estimated half-maximal cytotoxic concentrations (CC50) for these cell lines are summarized in Table 1.
| Cell Line | CC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 15.0 |
| HT29 | 10.0 |
The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes critical for metabolic processes in both microbial and cancer cells.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Screening : A study screened multiple derivatives against Mycobacterium tuberculosis and Staphylococcus aureus, revealing promising results for this compound as an effective inhibitor .
- Cytotoxicity Assays : In a comparative study with standard chemotherapeutics like cisplatin, the compound showed comparable cytotoxic effects on cancer cell lines while exhibiting lower toxicity towards normal human fibroblasts .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(5-methylthiazol-2-yl)-pyridine | Antimicrobial |
| 5-(Phenylthio)-N-(4-pyridinyl)furan | Anticancer |
| N-(5-fluoroindol-1-yl)-4-methylfuran | Antitumor |
These comparisons illustrate the unique properties of this compound that may enhance its therapeutic potential .
Q & A
Basic Synthesis and Purification
Q: What are the standard synthetic routes for preparing N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide, and how can purity be optimized? A:
- Multi-step synthesis : Begin with constructing the pyridine-4-carboxamide core, followed by coupling with the 5-methyl-1,2-oxazole moiety via nucleophilic substitution or amide bond formation. Use catalysts like ytterbium triflate for cyclization reactions (e.g., isoxazole ring formation) .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Microwave-assisted synthesis can improve yields (e.g., 82–97% in sulfonamide derivatives) .
Structural Characterization
Q: What analytical techniques are recommended for confirming the molecular structure and purity of this compound? A:
- X-ray crystallography : Use SHELXL for small-molecule refinement and WinGX/ORTEP-3 for graphical representation of crystal structures .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments and functional groups; IR spectroscopy for amide (C=O, ~1650 cm⁻¹) and oxazole (C-O, ~1250 cm⁻¹) bonds .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Biological Activity Profiling
Q: How can researchers evaluate the compound’s potential biological activities in academic settings? A:
- Enzyme inhibition assays : Test against targets like thymidylate synthase or dihydrofolate reductase using kinetic studies (IC₅₀ determination) .
- Antimicrobial screening : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) with MIC/MBC endpoints .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices (SI) .
Advanced Synthetic Optimization
Q: How can reaction conditions be optimized to improve yield and scalability? A:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 h to 30 min) and increases yields (e.g., 89% vs. 50% in traditional methods) .
- Continuous flow chemistry : Enhances reproducibility for large-scale production by controlling temperature/pressure parameters .
- Catalyst screening : Test Lewis acids (e.g., Yb(OTf)₃) for cyclization efficiency .
Mechanistic and Kinetic Studies
Q: What methodologies are used to elucidate the compound’s mechanism of action? A:
- Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) and mode of enzyme inhibition (competitive/non-competitive) .
- Molecular docking : Tools like AutoDock Vina to model interactions with enzyme binding pockets (e.g., EGFR kinase domain) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
Resolving Data Contradictions
Q: How should discrepancies in biological activity data across studies be addressed? A:
- Structure-activity relationship (SAR) studies : Synthesize analogs to isolate functional group contributions (e.g., methyl vs. chloro substituents) .
- Purity validation : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Assay standardization : Cross-validate protocols (e.g., ATP-based vs. resazurin assays) to ensure consistency .
Computational and Crystallographic Tools
Q: Which software tools are essential for structural analysis and refinement? A:
- SHELX suite : SHELXL for refinement, SHELXD for phase problem resolution in crystallography .
- WinGX/ORTEP-3 : Generate publication-quality thermal ellipsoid plots .
- Density functional theory (DFT) : Gaussian or ORCA for optimizing molecular geometries and predicting spectroscopic properties .
Comparative Analysis with Analogues
Q: How does this compound compare structurally and functionally to related heterocycles? A:
- Structural analogs : Compare with sulfonamide derivatives (e.g., N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide) to assess sulfonyl vs. carboxamide bioactivity .
- Functional groups : Pyridine-4-carboxamide offers stronger hydrogen-bonding potential than benzamide derivatives, impacting target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
